H-Trp(boc)-otbu hcl

描述

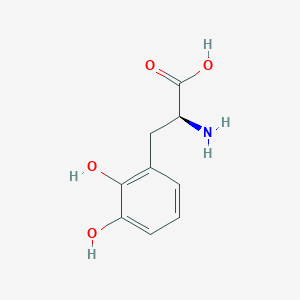

“H-Trp(boc)-otbu hcl” appears to be a derivative of the amino acid tryptophan, with tert-butyloxycarbonyl (Boc) protection12. The Boc group is a common protecting group in organic chemistry, particularly in the synthesis of peptides3.

Synthesis Analysis

The synthesis of such compounds typically involves the use of commercially available Boc-protected amino acids3. The Boc-protected amino acid ionic liquids (Boc-AAILs) are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids3.

Molecular Structure Analysis

Unfortunately, I couldn’t find specific information on the molecular structure of “H-Trp(boc)-otbu hcl”. However, the general structure of a Boc-protected amino acid involves the amino acid backbone with the Boc group attached to the nitrogen of the amino group1.Chemical Reactions Analysis

Boc-protected amino acids are used as starting materials in dipeptide synthesis with commonly used coupling reagents3. The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base3.

Physical And Chemical Properties Analysis

I couldn’t find specific information on the physical and chemical properties of “H-Trp(boc)-otbu hcl”. However, Boc-protected amino acids are generally stable to most non-acidic reagents and have good solubility3.

科学研究应用

心脏保护剂:一项研究表明,一种含有 Boc-Trp-OtBu 的新型四肽衍生物 PEP1261,在体内对大鼠异丙肾上腺素盐酸盐诱导的心肌坏死具有有效性。它有效降低了血清标志酶水平,并将心电图变化恢复到正常状态,表明其作为心脏保护剂的潜力 (Manikandan 等人,2002 年)。

阿片受体拮抗剂:BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu) 是一种高度 δ-阿片受体选择性竞争性拮抗剂,对 μ-和 κ-阿片受体表现出高选择性。这表明其在阿片受体研究中以及可能的阿片受体拮抗剂开发中的潜在用途 (Rónai 等人,1995 年)。

肽合成:一项评估不同实验室肽合成的研究强调了 Boc-Trp-OtBu 在肽组装中的应用。值得注意的是,在 28% 的肽合成中使用了 Boc 化学,表明 Boc-Trp-OtBu 在肽合成方法中的相关性 (Fields 等人,1993 年)。

蛋白质修饰研究:在一项研究中,研究了暴露于过氧亚硝酸盐的色氨酸残基的氧化修饰,Boc-Trp 被用作模型。该研究鉴定了 Trp 残基的主要降解产物,有助于了解氧化应激下的蛋白质修饰 (Kato 等人,1997 年)。

肽的固相合成:一项研究在受控微波加热下固相合成环状 RGD 肽,在合成过程中使用了 Boc-Trp-OtBu。该方法显示出高效和高纯度,证明了 Boc-Trp-OtBu 在肽合成中的效用 (Yamada 等人,2012 年)。

氨基酸的同位素标记:Boc-Trp-OtBu 被用于一种选择性标记羧酸同位素的方法中。这种有效的方法与标准保护基团兼容,并提供了一种用稳定的氧同位素标记氨基酸的方法,这在各种生化研究中很有用 (Seyfried 等人,2010 年)。

安全和危害

The safety data sheet for a similar compound, H-Trp(Boc)-OH, suggests that it may be harmful if inhaled, swallowed, or absorbed through the skin5. It may also cause skin and eye irritation5. However, it is not classified as a hazardous substance or mixture5.

未来方向

The use of Boc-protected amino acids in the synthesis of dipeptides and other peptides is a promising area of research3. The development of novel room-temperature ionic liquids derived from Boc-protected amino acids could expand their applicability in organic synthesis3.

Please note that this information is based on the available resources and there might be more recent studies or data related to “H-Trp(boc)-otbu hcl”. For the most accurate and up-to-date information, consulting scientific literature or experts in the field is recommended.

属性

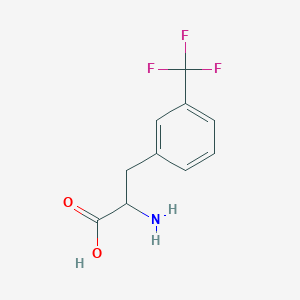

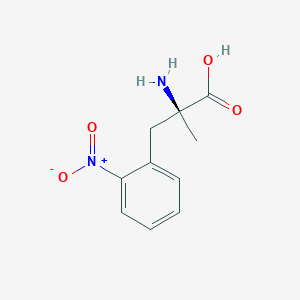

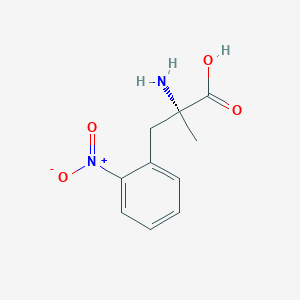

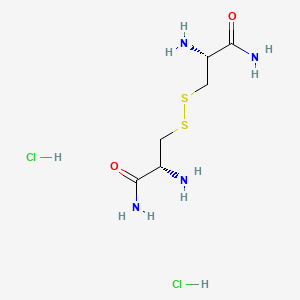

IUPAC Name |

tert-butyl 3-[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]indole-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4.ClH/c1-19(2,3)25-17(23)15(21)11-13-12-22(18(24)26-20(4,5)6)16-10-8-7-9-14(13)16;/h7-10,12,15H,11,21H2,1-6H3;1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHLJIUNJBOEDW-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Trp(boc)-otbu hcl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。